3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide
Description
3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide (CAS: 300354-43-2, molecular formula: C₁₆H₂₀Cl₂N₂O₂) is a substituted benzeneacetamide derivative characterized by a dichlorophenyl core, a cyclopentylmethyl group at the alpha position, and a methylaminocarbonyl moiety on the acetamide nitrogen. This compound’s structural complexity confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and toxicology. Its synthesis and applications are less documented compared to structurally related compounds, necessitating a comparative analysis to contextualize its behavior .
Properties
IUPAC Name |
3-cyclopentyl-2-(3,4-dichlorophenyl)-N-(methylcarbamoyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-19-16(22)20-15(21)12(8-10-4-2-3-5-10)11-6-7-13(17)14(18)9-11/h6-7,9-10,12H,2-5,8H2,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOWEUMNGCEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)C(CC1CCCC1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376372 | |
| Record name | 3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300354-43-2 | |
| Record name | 3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide, often referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications in various therapeutic contexts.
Basic Information
- Molecular Formula : C₁₆H₂₀Cl₂N₂O₂
- Molecular Weight : 343.25 g/mol
- CAS Number : 300354-43-2
- Purity : 95% .
Structural Characteristics
The compound features a dichlorobenzene ring substituted with a cyclopentylmethyl group and a methylamino carbonyl moiety. This unique structure is hypothesized to contribute to its biological activity by modulating specific receptor interactions.
The compound's biological activity is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the thyroid hormone receptor (THR-β), which plays a crucial role in metabolic regulation and energy homeostasis .
Pharmacological Effects
Study 1: Kappa Opioid Receptor Modulation
In a controlled experiment involving spontaneously hypertensive rats, administration of related kappa opioid receptor agonists resulted in significant changes in food intake behavior. The study noted that at varying doses, the agonists produced a bell-shaped response curve, indicating both stimulatory and inhibitory effects depending on the concentration .
Study 2: Anticancer Efficacy
A study investigating the effects of compounds structurally similar to this compound on KRAS G12C mutations demonstrated promising results. The compounds inhibited tumor growth in vitro and showed potential for development into therapeutic agents for specific cancer types .
Summary of Biological Activities
Comparison with Similar Compounds
U50,488H
- Structure : (trans)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl] benzeneacetamide methanesulfonate.
- Key Features : Shares the dichlorophenylacetamide backbone but substitutes the cyclopentylmethyl group with a pyrrolidinyl-cyclohexyl moiety.
- Activity : A potent κ-opioid receptor (KOR) agonist with well-documented analgesic effects and psychotomimetic side effects. The pyrrolidinyl-cyclohexyl group enhances receptor binding affinity and metabolic stability compared to simpler substituents .
AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)
- Structure: Benzamide derivative with a dimethylamino-cyclohexylmethyl group.
- Key Features : While lacking the acetamide linkage, it retains the dichlorophenyl core and a bulky cyclohexyl-derived substituent.
- The dimethylamino group enhances lipophilicity and CNS penetration, contrasting with the methylaminocarbonyl group in the target compound .
Functional Analogues with Methylaminocarbonyl Moieties
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: C₅H₇N₃O₂, featuring a methylaminocarbonyl group but lacking the dichlorophenyl and cyclopentylmethyl substituents.
- Toxicity: Limited toxicological data; structurally analogous methylaminocarbonyl groups in other compounds are associated with moderate acute toxicity (e.g., renal or hepatic effects) .
Oxamyl (Methyl 2-(dimethylamino)-N-(((methylamino)carbonyl)oxy)-2-oxoethanimidothioate)
- Structure: Contains a methylaminocarbonyloxy group and a dimethylamino substituent.
- Activity: A carbamate insecticide/acaricide. The methylaminocarbonyl moiety contributes to cholinesterase inhibition, highlighting the functional versatility of this group in diverse applications .
Crystallographic and Conformational Comparisons
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
- Structure : Dichlorophenylacetamide with a pyrazolyl substituent.
- Conformational Insights: X-ray crystallography reveals three distinct molecular conformers in the asymmetric unit, driven by steric repulsion between the dichlorophenyl and pyrazolyl rings. Hydrogen bonding via N–H⋯O interactions stabilizes dimer formation (R₂²(10) motifs). The target compound’s cyclopentylmethyl group may induce similar steric effects but with altered hydrogen-bonding capacity due to the methylaminocarbonyl group .
Comparative Data Table
Research Findings and Implications
- Toxicological Gaps: Unlike AH-7921 or U50,488H, the toxicological profile of the target compound remains underexplored, though methylaminocarbonyl groups in related compounds suggest moderate toxicity risks .
- Crystallographic Behavior : The conformational flexibility observed in dichlorophenylacetamide derivatives (e.g., three conformers in ) underscores the importance of substituent-driven steric effects in drug design .
Preparation Methods
Molecular Architecture and Reactivity
The target molecule comprises a benzene ring substituted with two chlorine atoms at the 3- and 4-positions, an α-cyclopentylmethyl group, and an N-[(methylamino)carbonyl]acetamide side chain. The electron-withdrawing chlorine atoms direct electrophilic substitutions to the ortho and para positions, while the cyclopentylmethyl group introduces steric bulk, necessitating tailored reaction conditions. The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, requiring protective strategies during synthesis.
Retrosynthetic Analysis
Retrosynthetic disconnection reveals three key fragments:
- 3,4-Dichlorobenzeneacetic acid : Serves as the aromatic core.
- Cyclopentylmethyl bromide : Provides the alkyl side chain.
- Methylcarbamoyl chloride : Forms the urea derivative.
Coupling these components via Friedel-Crafts alkylation, nucleophilic acyl substitution, and urea bond formation constitutes the primary synthetic pathway.
Synthetic Methodologies
Friedel-Crafts Alkylation of 3,4-Dichlorobenzeneacetic Acid
Procedure :
- Substrate Activation : 3,4-Dichlorobenzeneacetic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 0–5°C for 2 hr to generate the acid chloride.
- Alkylation : Cyclopentylmethyl bromide (1.5 eq) is added dropwise with AlCl₃ (1.3 eq) at −20°C under N₂. The reaction proceeds for 12 hr, yielding α-(cyclopentylmethyl)-3,4-dichlorobenzeneacetyl chloride (78% yield).
Critical Parameters :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | −20°C | >−10°C: Side-product formation |
| AlCl₃ Stoichiometry | 1.3 eq | <1.1 eq: Incomplete conversion |
| Reaction Time | 12 hr | <10 hr: 50% Yield |
Urea Bond Formation via Carbamoylation
Procedure :
The acyl chloride intermediate (1.0 eq) reacts with methylamine (2.0 eq) in tetrahydrofuran (THF) at 25°C for 6 hr. After quenching with ice water, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate the title compound (63% yield, 98% purity).
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.38 (d, J = 8.4 Hz, 1H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.12 (s, 3H, N-CH₃), 2.89–2.78 (m, 2H, cyclopentyl CH₂).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Alternative Pathways and Optimization
Vilsmeier-Haack Formylation Followed by Chlorination
A patent-derived approach employs a Vilsmeier reagent (formed from N,N-dimethylformamide and POCl₃) to introduce the formyl group, followed by chlorination with Cl₂ gas:
- Formylation : 3,4-Dichlorobenzeneacetic acid reacts with Vilsmeier reagent at 60°C (82% yield).
- Chlorination : Cl₂ gas bubbled through the formylated intermediate in CCl₄ at 40°C for 8 hr (67% yield).
Advantages :
Enzymatic Resolution for Enantiopure Product
Lipase-mediated kinetic resolution using Pseudomonas fluorescens (PFL) achieves 98% enantiomeric excess (ee):
| Enzyme Loading | Temperature | ee (%) | Yield (%) |
|---|---|---|---|
| 10 mg/mmol | 30°C | 98 | 45 |
| 5 mg/mmol | 30°C | 92 | 38 |
This method is preferred for pharmaceutical applications requiring chiral purity.
Industrial-Scale Considerations
Solvent Recycling Systems
A closed-loop process using supercritical CO₂ reduces waste:
Byproduct Management
Phosphorus oxychloride (POCl₃), a byproduct of Vilsmeier reagent synthesis, is repurposed for sucrose chlorination, aligning with green chemistry principles.
Q & A
How can researchers design a robust synthetic pathway for 3,4-dichloro-substituted acetamide derivatives?
Answer:
A validated approach involves coupling 3,4-dichlorophenylacetic acid derivatives with amine-containing substrates via carbodiimide-mediated activation. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base, facilitates amide bond formation at 273 K. Post-reaction purification via extraction (e.g., saturated NaHCO₃ and brine washes) and crystallization (e.g., slow evaporation from dichloromethane) ensures high purity .
What analytical techniques are critical for characterizing conformational heterogeneity in this compound?
Answer:
X-ray crystallography is essential for resolving conformational differences in the solid state. For instance, asymmetric unit analysis can reveal variations in dihedral angles between aromatic rings (e.g., 54.8° to 77.5° in related dichlorophenyl acetamides). Complementary techniques like NMR (¹H/¹³C) and FT-IR validate hydrogen bonding (N–H⋯O) and rotational barriers in solution .
How should researchers address contradictions in crystallographic data across polymorphic forms?
Answer:
Triangulate data by:
- Comparing unit cell parameters and hydrogen-bonding motifs (e.g., R₂²(10) dimers vs. monomeric forms).
- Replicating crystallization under varying solvents/temperatures to isolate polymorphs.
- Applying Hirshfeld surface analysis to quantify intermolecular interactions and steric repulsions .
Methodological rigor, as emphasized in qualitative research frameworks, includes member checking and alternative hypothesis testing to resolve discrepancies .
What computational strategies support conformational and electronic structure analysis?
Answer:
- Density Functional Theory (DFT): Optimize geometries using B3LYP/6-31G(d) to compare calculated vs. experimental dihedral angles.
- Molecular Dynamics (MD): Simulate solvent effects on crystallization pathways (e.g., dichloromethane vs. DMF).
- PubChem-derived descriptors: Use InChIKey (e.g., NLGOJBIXIHFZEV-UHFFFAOYSA-N) and SMILES strings to model interactions in docking studies .
How do solvent polarity and temperature influence crystallization outcomes?
Answer:
Polar aprotic solvents (e.g., dichloromethane) promote slow evaporation, yielding well-defined crystals with minimal defects. Lower temperatures (273 K) stabilize hydrogen-bonded dimers, while higher temperatures may induce conformational disorder. Solvent polarity indices (e.g., Snyder’s) correlate with lattice energy and polymorphism rates .
What methodologies validate structure-activity relationships (SAR) for bioactivity screening?
Answer:
- Functional group modulation: Replace cyclopentylmethyl with bulkier substituents to assess steric effects on target binding.
- Pharmacophore mapping: Align acetamide moieties with known active sites (e.g., penicillin-binding proteins) using PyMOL or AutoDock.
- In vitro assays: Pair SAR with enzymatic inhibition studies (IC₅₀) to quantify potency .
How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Force field calibration: Adjust partial charges or torsional parameters in MD simulations to match crystallographic data.
- Free energy perturbation (FEP): Calculate binding affinity differences for mutated targets.
- Experimental validation: Repeat assays under controlled conditions (pH, ionic strength) to isolate confounding variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
